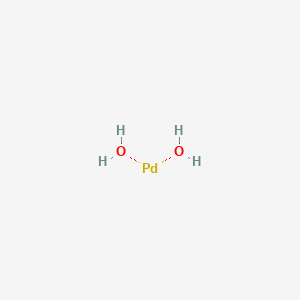
palladium;dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palladium hydroxide on activated carbon is a widely used catalyst in organic synthesis and industrial processes. This compound consists of palladium hydroxide supported on activated carbon, which enhances its surface area and catalytic activity. The presence of water helps in maintaining the stability and dispersion of the palladium hydroxide particles on the carbon support.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of palladium hydroxide on activated carbon typically involves the following steps:
Activation of Carbon: Activated carbon is treated in a tubular furnace with hydrogen to enhance its surface properties.
Preparation of Palladium Solution: Palladium chloride is dissolved in water, followed by the addition of hydrochloric acid and a stabilizer. This mixture is stirred at 60-80°C for 3-5 hours.
Impregnation: The activated carbon is added to the palladium solution and stirred for 1-4 hours.
Precipitation: An alkaline solution is added to the mixture to adjust the pH to 8-13, followed by stirring at 75-85°C for 1-3 hours and aging for 5-10 hours.
Filtration and Drying: The mixture is filtered, washed until neutral pH is achieved, and then dried to obtain palladium hydroxide on activated carbon.
Industrial Production Methods: Industrial production follows similar steps but on a larger scale, ensuring consistent quality and high yield. The process is optimized for cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Palladium hydroxide on activated carbon undergoes various types of reactions, including:
Hydrogenation: Reduction of alkenes, alkynes, ketones, nitriles, and nitro groups.
Hydrogenolysis: Cleavage of carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.
Coupling Reactions: Mizoroki-Heck, Suzuki-Miyaura, and Stille reactions
Common Reagents and Conditions:
Hydrogenation: Hydrogen gas, mild temperatures, and pressures.
Hydrogenolysis: Hydrogen gas, elevated temperatures, and pressures.
Coupling Reactions: Aryl halides, alkenes, bases, and solvents like dimethylformamide.
Major Products:
Hydrogenation: Saturated hydrocarbons, alcohols, and amines.
Hydrogenolysis: Deprotected compounds, such as deprotected oligosaccharides.
Coupling Reactions: Substituted alkenes and biaryl compounds
Applications De Recherche Scientifique
Palladium hydroxide on activated carbon is extensively used in:
Chemistry: Catalysis of hydrogenation and coupling reactions.
Biology: Synthesis of biologically active molecules.
Medicine: Production of pharmaceuticals through selective hydrogenation and deprotection reactions.
Industry: Manufacturing of fine chemicals, agrochemicals, and polymers .
Mécanisme D'action
The catalytic activity of palladium hydroxide on activated carbon is attributed to the palladium particles’ ability to adsorb and activate hydrogen molecules. The activated hydrogen atoms then interact with the substrate, facilitating various chemical transformations. The carbon support provides a high surface area, enhancing the dispersion and stability of the palladium particles .
Comparaison Avec Des Composés Similaires
Palladium on Carbon: Used for similar hydrogenation and coupling reactions but lacks the hydroxide component.
Platinum on Carbon: Another noble metal catalyst with similar applications but different selectivity and activity.
Rhodium on Carbon: Used for specific hydrogenation reactions with different substrate preferences .
Uniqueness: Palladium hydroxide on activated carbon is unique due to its high activity in hydrogenation and coupling reactions, especially in the presence of water. The hydroxide component enhances its catalytic properties, making it more effective in certain reactions compared to other palladium-based catalysts .
Propriétés
Formule moléculaire |
H4O2Pd |
|---|---|
Poids moléculaire |
142.45 g/mol |
Nom IUPAC |
palladium;dihydrate |
InChI |
InChI=1S/2H2O.Pd/h2*1H2; |
Clé InChI |
GTNIFOACFLTSCQ-UHFFFAOYSA-N |
SMILES canonique |
O.O.[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















